

Toxicological Profile of Echinatine N-oxide: An In-depth Technical Guide

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Compound of Interest

Compound Name: Echinatine N-oxide

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This technical guide provides a comprehensive overview of the toxicological profile of **Echinatine N-oxide**, a pyrrolizidine alkaloid N-oxide (PANO) found in various plant species. This document synthesizes available data on its hazardous properties, mechanism of toxicity, and relevant experimental protocols for its assessment.

Executive Summary

Echinatine N-oxide is classified as a highly toxic substance, posing a significant risk of fatality upon oral, dermal, or inhalation exposure.^{[1][2][3][4][5]} As with other pyrrolizidine alkaloid N-oxides, its toxicity is not direct but results from metabolic activation in the body. This process converts the relatively less toxic N-oxide form into highly reactive pyrrolic esters that are genotoxic and carcinogenic.^{[6][7][8][9]} The primary mechanism of its toxicity involves the formation of DNA adducts, leading to mutations and chromosomal damage.^{[6][7][8][10]} While specific quantitative toxicity data such as LD50, NOAEL, and IC50 values for **Echinatine N-oxide** are not readily available in the public domain, the established toxicological paradigm for PANOs provides a strong basis for its risk assessment.

Hazard Identification and Classification

Echinatine N-oxide is categorized as acutely toxic, warranting stringent safety measures during handling and research.

Table 1: GHS Hazard Classification for **Echinatine N-oxide**[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 2	H300: Fatal if swallowed
Acute Toxicity, Dermal	Category 2	H310: Fatal in contact with skin
Acute Toxicity, Inhalation	Category 2	H330: Fatal if inhaled

Mechanism of Toxicity: Metabolic Activation and Genotoxicity

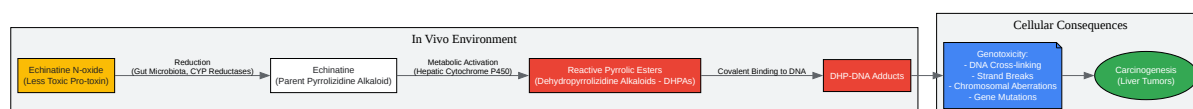
The toxicity of **Echinatine N-oxide** is a multi-step process initiated by its metabolic conversion. While PANOs themselves are considered less toxic, they act as pro-toxins.[\[8\]](#)

The key stages of its toxic action are:

- **Reduction to Parent Alkaloid:** In the body, primarily through the action of gut microbiota and potentially cytochrome P450 reductases under hypoxic conditions, **Echinatine N-oxide** is reduced to its parent pyrrolizidine alkaloid, echinatine.[\[8\]](#)
- **Metabolic Activation by Cytochrome P450:** The parent alkaloid, echinatine, is then metabolized by hepatic cytochrome P450 enzymes (CYPs). This enzymatic oxidation converts the necine base of the alkaloid into highly reactive and electrophilic pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs).[\[8\]](#)[\[11\]](#)
- **Formation of DNA Adducts:** The reactive DHPAs can covalently bind to cellular macromolecules, most critically to DNA. This binding results in the formation of a characteristic set of DHP-derived DNA adducts.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[10\]](#)
- **Genotoxic Consequences:** The formation of these DNA adducts is a critical initiating event in the genotoxicity of PANOs. These adducts can lead to a cascade of damaging effects, including:
 - DNA and DNA-protein cross-links[\[7\]](#)[\[8\]](#)

- DNA strand breaks[8]
- Chromosomal aberrations and micronuclei formation[8]
- Gene mutations, with a characteristic pattern of G:C → T:A transversions[8]

This genotoxic mechanism is widely considered to be the basis for the observed carcinogenicity of pyrrolizidine alkaloids and their N-oxides, with the liver being the primary target organ for tumor formation.[8]



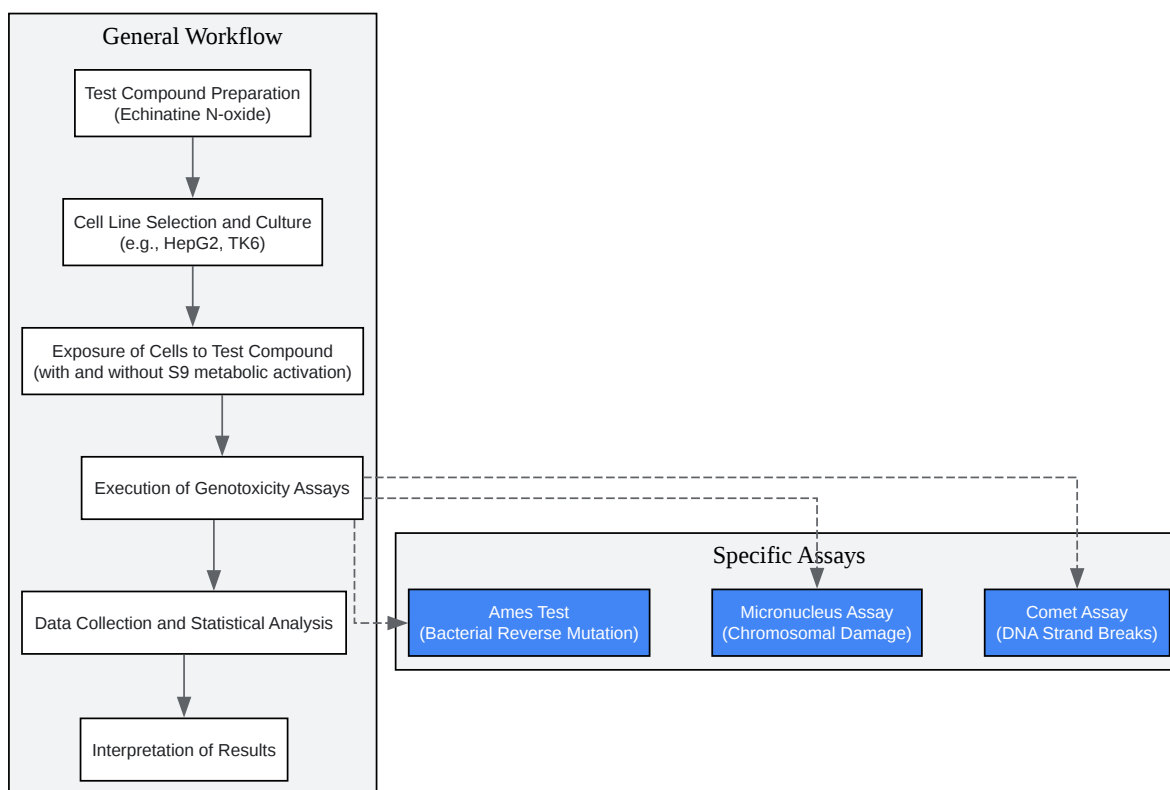
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Caption: Metabolic activation pathway of **Echinatine N-oxide** leading to genotoxicity.

Experimental Protocols for Toxicological Assessment

Due to the genotoxic nature of **Echinatine N-oxide**, several in vitro and in vivo assays are critical for its toxicological evaluation. While specific experimental data for **Echinatine N-oxide** is lacking, the following are standard protocols used for assessing the genotoxicity of pyrrolizidine alkaloids.

In Vitro Genotoxicity Assays



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